4-Nitro-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone
Description
Structure
3D Structure
Properties
IUPAC Name |
4-nitro-2-(2-pyridin-2-ylethyl)-3H-isoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-15-12-5-3-6-14(18(20)21)13(12)10-17(15)9-7-11-4-1-2-8-16-11/h1-6,8H,7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCDIACJYCZLQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2[N+](=O)[O-])C(=O)N1CCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201178965 | |
| Record name | 2,3-Dihydro-4-nitro-2-[2-(2-pyridinyl)ethyl]-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201178965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882747-49-1 | |
| Record name | 2,3-Dihydro-4-nitro-2-[2-(2-pyridinyl)ethyl]-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882747-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-4-nitro-2-[2-(2-pyridinyl)ethyl]-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201178965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the 1-Isoindolinone Core
The 1-isoindolinone moiety is a privileged scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. These can be broadly categorized into classical and contemporary cyclization reactions, multicomponent reactions, and metal-catalyzed approaches.
Classical and Contemporary Cyclization Reactions in Isoindolinone Synthesis
Traditional methods for constructing the 1-isoindolinone core often rely on the cyclization of appropriately substituted precursors. A common strategy involves the intramolecular cyclization of derivatives of 2-methylbenzoic acid or 2-carboxybenzaldehyde. For instance, the reductive amination of 2-carboxybenzaldehyde with a primary amine, followed by intramolecular amidation, can yield the corresponding N-substituted 1-isoindolinone.
Contemporary advancements in cyclization reactions have introduced milder and more efficient methods. These include acid-mediated domino reactions for the synthesis of N-substituted isoindolinones, which can proceed in good to excellent yields under metal-free conditions. nih.gov Another modern approach involves the intramolecular cyclization of pyridinylbenzoic acids, activated by reagents like tosyl chloride, to form fused isoindolone systems. mdpi.com Furthermore, reductive cyclization of precursors such as 2-cyanomethyl-3-nitrobenzoates has been explored for the synthesis of nitro-substituted isoquinolinones, which are structurally related to the target molecule. researchgate.net
Multicomponent Reactions (MCRs) for Isoindolinone Derivatives
Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules like isoindolinone derivatives in a single step from three or more starting materials. The Ugi and Passerini reactions are notable examples of MCRs that have been successfully employed in this context. acs.org
A modular solid-phase multicomponent reaction has been developed for the synthesis of 3-substituted isoindolinone derivatives. nih.govacs.org This method involves the reaction of a β-keto lactam, an aldehyde, an isocyanide, and a dienophile to generate the isoindolinone core in one pot. The use of solid-supported reagents allows for modularity and ease of purification. Microwave assistance can be employed to accelerate these reactions and improve yields. researchgate.net
Metal-Catalyzed Approaches to Isoindolinone Frameworks
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including 1-isoindolinones. mdpi.com These methods often involve C-H activation, cross-coupling, and carbonylation reactions, providing access to a wide range of substituted isoindolinone frameworks. researchgate.netresearchgate.net
Palladium-catalyzed reactions are particularly prominent in this area. For example, palladium-catalyzed dehydrogenative C-H cyclization of 2-benzyl-N-mesylbenzamides provides an efficient route to isoindolinones without the need for stoichiometric oxidants. nih.govnih.gov Other palladium-catalyzed methods include carbonylative cyclization of 2-halobenzamides and intramolecular Heck reactions.
Ruthenium, rhodium, and copper catalysts have also been employed in the synthesis of isoindolinones. Ruthenium(II)-catalyzed coupling-cyclization of aryl C(sp²)-H bonds with diazo compounds is a notable example. mdpi.com Rhodium-catalyzed C-H activation and annulation reactions have also been developed. Copper-catalyzed methods include the cyclization of products obtained from Ugi-4CR, proceeding via a deamidative C-C coupling. nih.gov
Table 1: Comparison of Synthetic Strategies for the 1-Isoindolinone Core
| Strategy | Key Features | Advantages | Disadvantages | Relevant Citations |
|---|---|---|---|---|
| Classical Cyclization | Intramolecular reactions of functionalized benzoic acid or benzaldehyde derivatives. | Well-established, readily available starting materials. | Often requires harsh reaction conditions, multi-step procedures. | nih.govmdpi.comresearchgate.net |
| Multicomponent Reactions (MCRs) | One-pot synthesis from three or more components. | High atom economy, operational simplicity, diversity-oriented. | Substrate scope can be limited, optimization can be challenging. | nih.govacs.orgacs.orgresearchgate.net |
| Metal-Catalyzed Approaches | C-H activation, cross-coupling, carbonylation reactions. | High efficiency, good functional group tolerance, access to diverse derivatives. | Cost of catalysts, potential for metal contamination in products. | mdpi.comresearchgate.netresearchgate.netnih.govnih.govnih.gov |
Methodologies for Introducing and Modifying the Nitro Group
The introduction of a nitro group onto the aromatic ring of the isoindolinone core requires careful consideration of regioselectivity. Subsequent functionalization of the nitro group can then be explored to introduce further chemical diversity.
Regioselective Nitration of Aromatic Systems
The directing effects of the substituents on the benzene ring of the isoindolinone precursor are crucial for achieving the desired 4-nitro substitution. In a typical electrophilic aromatic substitution like nitration, the existing substituents will direct the incoming nitro group. For a 2-substituted 1-isoindolinone, the amide group is an ortho, para-director, while the alkyl substituent at the 2-position of the benzene ring (part of the fused ring system) is also ortho, para-directing. The interplay of these directing effects can lead to a mixture of products.
Achieving regioselective nitration can be challenging. One strategy is to use a starting material that already contains the nitro group in the desired position. For example, starting with a 3-nitro-2-methylbenzoic acid derivative would pre-install the nitro group at the correct position relative to the eventual lactam ring. The synthesis of 2-nitro-3-methylbenzoic acid from m-methylbenzoic acid via nitration has been reported, highlighting the feasibility of preparing such precursors. google.com
Alternatively, direct nitration of the pre-formed isoindolinone ring can be attempted, although controlling the regioselectivity might be difficult. The use of specific nitrating agents and catalysts can influence the isomeric distribution of the products. For instance, zeolite catalysts have been shown to promote para-selective nitration of some aromatic compounds. acs.orgsemanticscholar.org Ultrasonically assisted nitration in the presence of certain metal salts has also been reported to afford high regioselectivity. scirp.org
Functionalization Reactions Involving Nitro-Containing Precursors
The nitro group is a versatile functional group that can be transformed into a variety of other functionalities. rsc.orguni-rostock.denih.gov The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution and can also influence the reactivity of adjacent C-H bonds. wikipedia.org
Common transformations of the nitro group include reduction to an amino group, which can then be further functionalized. A wide range of reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., using Pd/C) or metal-acid systems (e.g., Sn/HCl). wikipedia.org The resulting 4-amino-isoindolinone could then be a key intermediate for further derivatization.
The nitro group itself can also participate in various reactions. For instance, it can activate the scaffold for nucleophilic attack, and in some cases, can act as a leaving group in SNAr reactions. uni-rostock.de The functionalization of nitro-containing heterocyclic compounds is an active area of research, with methods being developed for the direct C-C bond formation on nitro-activated rings. nih.gov
Table 2: Potential Functionalization Reactions of the 4-Nitro Group
| Reaction Type | Reagents and Conditions | Product | Potential Applications | Relevant Citations |
|---|---|---|---|---|
| Reduction to Amine | H₂, Pd/C; or Sn, HCl | 4-Amino-isoindolinone | Further derivatization via acylation, alkylation, diazotization, etc. | wikipedia.org |
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., alkoxide, amine) | 4-Substituted-isoindolinone | Introduction of various functional groups. | uni-rostock.dewikipedia.org |
| Activation of Adjacent Positions | Base, electrophile | Functionalized at C-5 | C-H functionalization. | wikipedia.org |
Synthetic Routes for the 2-(2-Pyridinyl)ethyl Side Chain
The incorporation of the 2-(2-pyridinyl)ethyl side chain onto the isoindolinone nitrogen is a critical step in the synthesis of the target molecule. This is typically achieved through well-established N-alkylation and acylation strategies.
N-Alkylation and Acylation Strategies for Amide Linkage
N-alkylation of a pre-formed 4-nitroisoindolinone with a suitable 2-(2-pyridinyl)ethyl halide or tosylate is a direct approach. This reaction generally proceeds under basic conditions to deprotonate the isoindolinone nitrogen, enhancing its nucleophilicity. The choice of base and solvent is crucial to optimize the reaction yield and minimize side products.
Alternatively, acylation strategies can be employed. This involves the reaction of 4-nitroisoindolinone with a carboxylic acid derivative of the pyridine (B92270) side chain, such as 2-(2-pyridyl)acetic acid, in the presence of a coupling agent to form the amide bond. This method offers flexibility in the synthesis of analogs with modified linker regions. A general approach to N-substituted isoindolinones involves the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde with amines, which could be adapted for this synthesis. organic-chemistry.org
| Strategy | Reactants | Key Reagents/Conditions | Reference |
| N-Alkylation | 4-Nitroisoindolinone, 2-(2-pyridinyl)ethyl halide/tosylate | Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, CH3CN) | General Knowledge |
| Acylation | 4-Nitroisoindolinone, 2-(2-pyridyl)acetic acid | Coupling agents (e.g., DCC, EDC), Base | General Knowledge |
Coupling and Cross-Coupling Methods for Pyridine Moiety Incorporation
The synthesis of the pyridine moiety itself can be achieved through various methods. One common approach involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride to yield 2-substituted pyridines. organic-chemistry.org This method allows for the introduction of various alkyl or aryl groups at the 2-position of the pyridine ring.
Transition metal-catalyzed cross-coupling reactions are also powerful tools for constructing the pyridine ring system. For instance, palladium- and copper-catalyzed coupling and cyclization of terminal acetylenes with 3-halo-2-alkenals can produce substituted pyridines. organic-chemistry.org These methods provide a versatile entry to a wide range of pyridine derivatives that can then be further elaborated to form the desired side chain.
Derivatization and Analog Synthesis of 4-Nitro-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone
To explore the structure-activity relationship and optimize the properties of the parent compound, the synthesis of various analogs through derivatization is essential. This can involve modifications to the isoindolinone core, the pyridine ring, or the ethyl linker.
Structural Modifications of the Isoindolinone Moiety
The 4-nitro group on the isoindolinone ring is a key site for modification. It can be reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions. The resulting derivatives can exhibit altered electronic properties and biological activities.
Furthermore, the isoindolinone ring itself can be modified. For example, the synthesis of isoindolinones from 2-benzoylbenzoic acid using chlorosulfonyl isocyanate and alcohols provides a route to derivatives with different substituents on the isoindolinone core. nih.gov Additionally, enantioselective synthesis methods can be employed to create chiral spiro chroman-isoindolinones, introducing stereochemical complexity. researchgate.net
| Modification Site | Reaction Type | Potential Functional Groups |
| 4-Nitro group | Reduction | Amino (-NH2) |
| 4-Amino group | Acylation, Alkylation, Diazotization | Amides, Amines, Azides, Halides |
| Isoindolinone Core | Cyclization Reactions | Spirocyclic systems, Fused rings |
Chemical Transformations on the Pyridine Heterocycle
The pyridine ring of the side chain offers multiple positions for chemical modification. Direct C-H functionalization methods are increasingly used to introduce substituents onto the pyridine ring, avoiding the need for pre-functionalized starting materials. acs.org For instance, lithiation of 2- and 4-substituted pyridines allows for the introduction of a variety of electrophiles at specific positions. scispace.com
The nitrogen atom of the pyridine ring can be oxidized to the corresponding N-oxide. This not only alters the electronic properties of the ring but also facilitates further functionalization, such as the regioselective addition of Grignard reagents to introduce substituents at the 2-position. organic-chemistry.orgacs.org
Alterations and Extensions of the Ethyl Linker
The ethyl linker connecting the isoindolinone and pyridine moieties can also be a target for modification. The length of the linker can be varied by using different starting materials, such as 3-(2-pyridinyl)propanol or 4-(2-pyridinyl)butanol derivatives, in the N-alkylation step.
Furthermore, functional groups can be introduced into the linker. For example, a hydroxyl group could be incorporated, or one of the methylene units could be replaced with a heteroatom like oxygen or nitrogen to create ether or amine linkages. These modifications can impact the molecule's conformation, flexibility, and interactions with biological targets.
Structural Characterization and Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination (Proton and Carbon-13 NMR)
Specific proton (¹H) and carbon-13 (¹³C) NMR data for 4-Nitro-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone are not available in the reviewed literature.
Vibrational (FT-IR) and Electronic (UV-Visible) Spectroscopy for Functional Group Analysis and Chromophoric Properties
Detailed experimental FT-IR and UV-Visible spectroscopic data for this compound could not be located in published scientific sources.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Specific mass spectrometry data, including molecular formula confirmation and fragmentation patterns for this compound, are not available in the public domain.
X-ray Crystallography for Definitive Three-Dimensional Molecular Architecture
There is no published X-ray crystallographic data available for this compound to definitively determine its three-dimensional molecular structure.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the molecular geometry and electronic properties of organic compounds. By applying DFT, researchers can model the behavior of 4-Nitro-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone with a high degree of accuracy. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), allow for the prediction of various molecular properties from first principles.
Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, which contains multiple rotatable bonds, this process is crucial for identifying the most stable conformer(s). Conformational analysis involves exploring the molecule's potential energy surface by systematically rotating bonds to identify low-energy conformations.
This analysis is critical because the three-dimensional structure of a molecule dictates its physical and chemical properties. The process involves calculating the energy of numerous possible conformations to locate the global minimum energy structure. Computational software can then be used to fully optimize the geometry of the most stable conformers. For related heterocyclic compounds, DFT calculations have successfully predicted bond lengths and angles that are in good agreement with experimental data from X-ray crystallography.
Table 1: Representative Predicted Geometrical Parameters for an Isoindolinone Core Structure from DFT Calculations Note: This table presents typical, illustrative data for a related isoindolinone structure as specific computational results for this compound were not available in the searched literature. The values are based on published data for similar molecular frameworks.
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C=O | 1.206 Å |
| Bond Length | N-C(O) | 1.415 Å |
| Bond Length | N-C(aryl) | 1.405 Å |
| Bond Angle | C-N-C | 110.5° |
| Dihedral Angle | O=C-N-C | 179.9° |
Frontier Molecular Orbital (FMO) theory is a cornerstone in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.
For aromatic nitro compounds and heterocyclic systems, DFT calculations are frequently used to determine these orbital energies. These calculations reveal how substituents—like the nitro group and the pyridinyl-ethyl moiety on the isoindolinone core—modulate the electronic properties and reactivity of the molecule. The distribution of HOMO and LUMO densities across the molecule indicates the most probable sites for electrophilic and nucleophilic attack, respectively. From the HOMO and LUMO energies, several key electronic properties can be derived, such as ionization potential (IP), electron affinity (EA), chemical potential (μ), chemical hardness (η), and electrophilicity index (ω).
Table 2: Illustrative Electronic Properties Derived from FMO Analysis Note: This table contains representative values for a hypothetical nitro-aromatic heterocyclic compound, calculated using DFT. These values serve as an example of the data generated in such studies.
| Property | Formula | Typical Calculated Value (eV) |
| HOMO Energy (EHOMO) | - | -5.7 to -6.2 |
| LUMO Energy (ELUMO) | - | -2.3 to -2.8 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 3.4 to 3.9 |
| Ionization Potential (IP) | -EHOMO | 5.7 to 6.2 |
| Electron Affinity (EA) | -ELUMO | 2.3 to 2.8 |
| Chemical Hardness (η) | (IP - EA) / 2 | 1.7 to 1.95 |
| Electrophilicity Index (ω) | μ2 / 2η (where μ = - (IP+EA)/2) | 4.1 to 5.2 |
DFT calculations are a valuable tool for predicting spectroscopic properties, which can then be compared with experimental spectra to confirm the molecular structure. Theoretical vibrational frequencies calculated via DFT can be correlated with experimental data from FT-IR spectroscopy. Although calculated frequencies are often systematically higher than experimental ones, they can be scaled to provide a reliable assignment of the observed vibrational bands to specific molecular motions.
Similarly, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical predictions help in the assignment of complex spectra and provide a deeper understanding of the electronic environment of the nuclei within the molecule. Time-dependent DFT (TD-DFT) can also be employed to calculate electronic transitions, helping to interpret UV-Visible absorption spectra.
Table 3: Example of Predicted vs. Experimental Vibrational Frequencies for a Pyridine (B92270) Derivative Note: This table illustrates the correlation between theoretical and experimental data for a related heterocyclic compound. A scaling factor is typically applied to the calculated values for better agreement.
| Vibrational Mode | Functional Group | Calculated Wavenumber (cm-1) | Scaled Wavenumber (cm-1) | Experimental Wavenumber (cm-1) |
| C-H stretch (aromatic) | Pyridine Ring | 3180 | 3053 | 3062 |
| C=O stretch | Isoindolinone | 1765 | 1694 | 1699 |
| N-O stretch (asymmetric) | Nitro Group | 1580 | 1517 | 1520 |
| C=C stretch (aromatic) | Pyridine Ring | 1615 | 1550 | 1541 |
Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Dynamic Behavior
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, flexibility, and intermolecular interactions in a simulated environment (e.g., in solution). For compounds like this compound, MD simulations can explore the accessible conformational space more extensively than simple geometry optimization. These simulations are particularly useful for understanding how the molecule might interact with biological targets, such as proteins, by revealing how its shape and orientation fluctuate over time.
Quantitative Structure-Activity Relationship (QSAR) Descriptors and Reactivity Indices
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or chemical reactivity. The development of a QSAR model requires the calculation of various molecular descriptors that quantify different aspects of the molecule's physicochemical properties. These descriptors can be categorized as electronic, steric, hydrophobic, or topological.
For this compound, numerous descriptors can be calculated computationally. These include electronic descriptors derived from DFT (e.g., HOMO/LUMO energies, dipole moment), steric descriptors related to the molecule's size and shape, and hydrophobic descriptors like the partition coefficient (LogP). Reactivity indices, such as chemical hardness and electrophilicity, also serve as important descriptors for predicting a molecule's reactivity. These computed values are then used to build mathematical models that can predict the activity of new, unsynthesized compounds.
Table 4: Key QSAR Descriptors and Reactivity Indices
| Descriptor Type | Descriptor Name | Significance |
| Electronic | Dipole Moment | Measures charge distribution and polarity. |
| Electronic | HOMO/LUMO Energies | Relate to electron-donating/accepting ability and reactivity. |
| Electronic | Electrophilicity Index | Quantifies the ability of a molecule to accept electrons. |
| Steric | Molecular Volume | Describes the space occupied by the molecule. |
| Steric | Surface Area | Relates to intermolecular interactions. |
| Hydrophobic | LogP (Partition Coefficient) | Measures lipophilicity, affecting solubility and membrane permeability. |
| Topological | Kier Shape Indices | Describe molecular shape and branching. |
In Silico Mechanistic Pathway Elucidation
Computational chemistry, especially DFT, is instrumental in elucidating the mechanisms of chemical reactions. For reactions involving this compound, either in its synthesis or its subsequent transformations, DFT can be used to map out the entire reaction pathway. This involves locating and characterizing the structures and energies of reactants, transition states, intermediates, and products.
By calculating the activation energies (the energy barriers of the transition states), researchers can predict the most likely reaction mechanism and determine the rate-determining step. This in silico approach provides a detailed understanding of reaction feasibility, regioselectivity, and stereoselectivity that can be difficult to obtain through experimental means alone. For example, DFT has been successfully applied to study cycloaddition reactions and nucleophilic substitution pathways in various heterocyclic and nitro-substituted systems.
Structure Activity Relationship Sar and Ligand Design Principles
Identification of Essential Pharmacophoric Elements within the 4-Nitro-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone Scaffold
The pharmacophoric model of this compound is defined by three key features: the isoindolinone core, the nitro group, and the pyridinylethyl moiety.
The Isoindolinone Core: This bicyclic lactam structure is a well-established "privileged scaffold" in medicinal chemistry, frequently forming the basis for potent enzyme inhibitors, including those targeting PARP. nih.govresearchgate.net Its planar aromatic ring and the lactam group are crucial for establishing interactions within target binding sites, often through hydrogen bonding and π-π stacking. For PARP-1 inhibitors, the isoindolinone core typically anchors the molecule into the nicotinamide (B372718) pocket of the enzyme. nih.gov
The 4-Nitro Group: The placement of a nitro group at the 4-position of the isoindolinone ring is a significant determinant of the molecule's electronic properties. As a strong electron-withdrawing group, it can modulate the reactivity and binding affinity of the entire scaffold. The precise positioning of such substituents is often critical; studies on related heterocyclic compounds have shown that altering the location of a nitro group can dramatically impact biological activity.
The Pyridinylethyl Moiety: This component, consisting of a pyridine (B92270) ring connected by an ethyl linker, provides a basic nitrogen atom which can participate in hydrogen bonding or ionic interactions. This feature is crucial for establishing specific contacts with amino acid residues in a target protein, thereby enhancing binding affinity and selectivity.
Table 1: Essential Pharmacophoric Features
| Feature | Potential Role |
|---|---|
| Isoindolinone Scaffold | Core structural anchor, π-π stacking, hydrogen bonding |
| 4-Nitro Group | Electronic modulation, potential hydrogen bond acceptor |
| Pyridinyl Moiety | Hydrogen bonding, ionic interactions, specificity determinant |
Influence of Isoindolinone Ring Substitutions on Molecular Recognition and Activity
Substitutions on the aromatic portion of the isoindolinone ring profoundly influence molecular recognition and biological activity. The 4-nitro group, in particular, is pivotal. Its electron-withdrawing nature affects the charge distribution across the aromatic system, which can alter π-π stacking interactions with aromatic residues like tyrosine in an enzyme's active site. nih.gov
Role of the Pyridinyl Moiety in Specific Ligand-Target Interactions
The pyridinyl moiety is instrumental in conferring specificity and enhancing potency. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a common and critical interaction in ligand-protein binding. Its basicity allows for potential salt-bridge formation with acidic residues such as aspartate or glutamate (B1630785) in a binding pocket.
Conformational Flexibility and Importance of the Ethyl Linker
The two-carbon ethyl linker connecting the isoindolinone core and the pyridinyl ring provides essential conformational flexibility. This flexibility allows the pyridinyl moiety to adopt an optimal orientation within the target's binding site to maximize favorable interactions. The length and nature of this linker are critical; a linker that is too short or too rigid may prevent the terminal group from reaching its intended interaction point, while an overly long or flexible linker could lead to an entropic penalty upon binding, thereby reducing affinity. The ethyl linker represents a common and effective choice in drug design, balancing rigidity and flexibility to allow for potent target engagement.
Predictive Modeling through Quantitative Structure-Activity Relationship (QSAR)
While specific QSAR studies for this compound are not extensively documented, QSAR modeling is a powerful tool for this class of compounds. Such models correlate physicochemical properties (descriptors) of a series of related isoindolinone analogs with their biological activities. nih.gov
For a series of isoindolinone-based inhibitors, a QSAR model would typically be built using descriptors that quantify:
Steric properties: Molecular volume, surface area, and shape indices.
Electronic properties: Partial charges, dipole moments, and energies of frontier molecular orbitals (HOMO/LUMO).
Hydrophobic properties: LogP (partition coefficient).
Topological properties: Descriptors that describe the connectivity and branching of the molecule.
These models can generate contour maps that visualize regions where, for example, bulky groups or electropositive/negative groups would be favorable or unfavorable for activity. This provides a predictive framework to guide the design of new, more potent analogs by suggesting specific modifications to the isoindolinone scaffold, the linker, or the terminal heterocyclic ring.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| (±)-1-methyl-3-oxo-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindole-4-carboxamide |
| NMS-P515 |
Mechanistic Studies of Molecular Interactions in Vitro and in Silico
Molecular Docking Simulations for Protein-Ligand Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bibliotekanauki.pl This method is instrumental in identifying potential protein targets and elucidating the binding mechanisms of ligands like 4-Nitro-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone. Studies on analogous isoindolinone and N-alkyl-isoindoline-1,3-dione derivatives have shown that these scaffolds can effectively bind to the active sites of various enzymes, notably cyclooxygenases (COX). mdpi.com
Molecular docking simulations for compounds structurally similar to this compound have identified key amino acid residues that are crucial for binding within enzyme active sites. For instance, in studies with COX-2, interactions with residues such as Arg120, Tyr355, and Ser350 are frequently observed for inhibitor binding. nih.gov The isoindolinone core is predicted to establish significant contact with residues like Leu352 and Val523. mdpi.com The presence of a nitro group can further enhance affinity to protein targets, a phenomenon observed in other nitro-substituted heterocyclic compounds. bibliotekanauki.pl It is hypothesized that these residues are critical for anchoring the ligand within the active site, thereby facilitating inhibitory activity. mdpi.comnih.gov
Table 1: Potential Key Amino Acid Interactions for Isoindolinone-Based Compounds in COX-2
| Interacting Residue | Type of Interaction | Reference Compound Class | Source |
| Arg120 | Hydrogen Bond | N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | nih.gov |
| Tyr355 | Hydrogen Bond | N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | nih.gov |
| Ser350 | Hydrogen Bond | N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | nih.gov |
| Leu352 | π-σ Interaction | 2-[2-oxo-2-[4-arylphenyl-1-piperazinyl]]ethyl-1H-isoindole-1,3(2H)-diones | mdpi.com |
| Val523 | π-alkyl Interaction | 2-[2-oxo-2-[4-arylphenyl-1-piperazinyl]]ethyl-1H-isoindole-1,3(2H)-diones | mdpi.com |
The stability of a protein-ligand complex is governed by various noncovalent interactions, including hydrogen bonds and hydrophobic contacts. nih.gov For isoindolinone derivatives, hydrogen bonds often form between the carbonyl groups of the isoindolinone ring and amino acid residues like Arg120 and Tyr355 in the COX-2 active site. mdpi.comnih.gov The pyridinyl and nitro-substituted phenyl rings of this compound are expected to participate in hydrophobic interactions and π-stacking with nonpolar residues within the binding pocket, further stabilizing the complex. mdpi.commdpi.com The nitrogen atom in the pyridine (B92270) ring and the oxygen atoms of the nitro group could also act as hydrogen bond acceptors, potentially increasing binding affinity. bibliotekanauki.plnih.gov
In Vitro Enzymatic Inhibition Mechanism Investigations
To validate the predictions from in silico models, in vitro enzymatic assays are essential. These experiments quantify the inhibitory effect of a compound on specific enzymes.
Cyclooxygenase (COX) Pathways : The COX enzymes, COX-1 and COX-2, are key mediators of inflammation. nih.gov Many anti-inflammatory drugs target these enzymes. academicjournals.org In vitro studies on various heterocyclic compounds, including isoindolinone analogues, have demonstrated their potential to inhibit COX enzymes, often with selectivity for COX-2. nih.govnih.gov Assays typically measure the production of prostaglandins (B1171923) to determine the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.govnih.gov For example, certain isoxazole (B147169) derivatives have shown potent COX-2 inhibition with IC50 values in the sub-micromolar range. nih.gov
Myeloperoxidase (MPO) Pathway : MPO is an enzyme found in neutrophils that plays a role in the inflammatory response through the production of reactive oxygen species. nih.govnih.gov Chronic activation of MPO is linked to tissue damage in various inflammatory diseases. nih.gov In vitro assays are used to screen for MPO inhibitors by measuring the enzyme's peroxidation or chlorination activity in the presence of the test compound. nih.govmdpi.com
Dipeptidyl Peptidase-4 (DPP-4) Pathway : DPP-4 is a serine protease that deactivates incretin (B1656795) hormones, which are important for regulating blood glucose levels. nih.govmdpi.com DPP-4 inhibitors are a class of drugs used to treat type 2 diabetes. epa.gov The inhibitory activity against DPP-4 is determined using fluorometric assays with a specific substrate like Gly-Pro-AMC. researchgate.net
Table 2: Representative Enzymatic Inhibition Data for Structurally Related Compound Classes
| Enzyme Target | Compound Class | IC50 Value (µM) | Source |
| COX-2 | Isoxazole Derivative (C6) | 0.55 ± 0.03 | nih.gov |
| COX-2 | Nitro-phenylbutanoic Acid (FM12) | 0.18 | nih.gov |
| EGFR | Indole-based 1,3,4-Oxadiazole (B1194373) (2e) | 2.80 ± 0.52 | nih.gov |
| DPP-4 | Alkaloid from Coptis chinensis | 3.44 - 53.73 | mdpi.com |
| hCA I | Isoindolinone Derivative (2a-f) | 0.011 - 0.075 | nih.gov |
| hCA II | Isoindolinone Derivative (2a-f) | 0.013 - 0.231 | nih.gov |
In Vitro Receptor Binding Affinity and Selectivity Studies
Beyond enzymatic inhibition, it is crucial to assess a compound's binding affinity and selectivity for its intended target receptors. Binding affinity, often expressed as the dissociation constant (Kd), measures the strength of the interaction between a ligand and a protein. nih.gov Techniques like surface plasmon resonance (SPR) can provide real-time data on the kinetics of binding and dissociation. mdpi.com High affinity and selectivity are desirable properties for a drug candidate, as they can lead to higher potency and fewer off-target effects. For example, studies on certain carboxamide analogues have been conducted to evaluate their binding affinity for dopamine (B1211576) D2-like receptors, identifying compounds with potent affinity. nih.gov While specific data for this compound is not available, these methods would be employed to characterize its receptor interaction profile.
Elucidation of Cellular Pathway Modulation at the Molecular Level
Anti-inflammatory Mechanisms : By inhibiting enzymes like COX-2 and MPO, compounds can suppress the production of pro-inflammatory mediators such as prostaglandins and reactive oxygen species. academicjournals.orgresearchgate.net This can lead to the downregulation of key inflammatory signaling pathways, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.com The anti-inflammatory potential of compounds related to this compound, such as 1-nitro-2-phenylethene, has been linked to the inhibition of NF-κB and ERK1/2 activation. researchgate.net
Anticancer Mechanisms : The isoindolinone and indolin-2-one scaffolds are present in several anticancer agents. nih.govcancertreatmentjournal.com Their mechanisms of action are diverse and can involve the inhibition of protein kinases crucial for tumor growth and angiogenesis, such as vascular endothelial growth factor receptors (VEGFRs). cancertreatmentjournal.com Other related compounds have been shown to act as topoisomerase inhibitors or to induce apoptosis (programmed cell death) through the activation of caspases and disruption of the cell cycle, often causing an arrest in the G2/M phase. nih.gov The potential of this compound to modulate these pathways would be a critical area of investigation for its anticancer properties.
Exploration of Potential Biological Activities in Vitro and in Silico Research Focus
Anticancer Research Applications (In Vitro Cytotoxicity and Molecular Target Identification)
The isoindolinone framework is a cornerstone in the development of novel anticancer agents. researchgate.net Various derivatives have demonstrated significant in vitro cytotoxicity against a range of human cancer cell lines. Studies on related compounds, such as hydroxynaphthanilides, have indicated that the presence and position of an electron-withdrawing nitro group can be crucial for potent anticancer effects. nih.gov This suggests that the 4-nitro substitution on the target compound could be a key determinant of its potential antiproliferative activity.
Research has shown that isoindolinone derivatives can induce cell death through apoptosis and cause cell cycle arrest, often in the G1 phase. nih.gov The molecular mechanisms are diverse, with compounds targeting various proteins crucial for cancer cell survival. For instance, in silico molecular docking studies have shown that certain ferrocene-substituted isoindolinone derivatives bind effectively to the anti-apoptotic protein Bcl-B. researchgate.net Other studies have implicated caspase-3, a key executioner enzyme in apoptosis, as a potential target. researchgate.net The antiproliferative effects of some derivatives are also linked to the inhibition of receptor tyrosine kinases, such as Epidermal Growth Factor Receptor (EGFR). cancertreatmentjournal.commdpi.com
| Compound Type | Cancer Cell Line | Activity (IC50) | Potential Molecular Target |
|---|---|---|---|
| Ferrocene-substituted isoindolinone | A549 (Lung) | 1.0 µM | Bcl-B Protein |
| Ferrocene-substituted isoindolinone | MCF-7 (Breast) | 1.5 µM | Bcl-B Protein |
| Indolin-2-one derivative (5h) | HT-29 (Colon) | 0.016 µM | Not Specified |
| Indolin-2-one derivative (5h) | H460 (Lung) | 0.0037 µM | Not Specified |
| Isoindoline-1,3-dione derivative (3e) | HeLa (Cervical) | Better activity than other derivatives tested | Caspase-3 |
| Indole-based 1,3,4-oxadiazole (B1194373) (2e) | HCT116 (Colorectal) | 6.43 µM | EGFR |
Anti-inflammatory Mechanism Research (In Vitro Cyclooxygenase Inhibition)
Inflammation is a key pathological process in many diseases, and cyclooxygenase (COX) enzymes are primary targets for anti-inflammatory drugs. mdpi.com Several studies have evaluated isoindoline-1,3-dione derivatives, which are structurally related to isoindolinones, for their ability to inhibit COX-1 and COX-2. ijlpr.comnih.gov The results indicate that the isoindoline (B1297411) scaffold can serve as a template for developing COX inhibitors. Some synthesized derivatives have shown good inhibitory activity against COX enzymes, with certain compounds exhibiting selectivity for COX-2 over COX-1. ijlpr.comnih.gov For example, one derivative, ZJ1, demonstrated potent blockage and ligand efficiency toward the COX-2 enzyme, higher than the established drug Indomethacin. ijlpr.com The conversion of a primary amide to secondary or tertiary derivatives in some N,N-phthaloylacetamides was found to favor COX-2 selectivity. nih.gov This body of research supports the investigation of 4-Nitro-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone for potential anti-inflammatory properties via COX inhibition.
| Compound Type | Enzyme Target | Activity (IC50) | Selectivity Index (SI) |
|---|---|---|---|
| Isoxazole (B147169) Derivative (C6) | COX-2 | 0.55 µM | 61.73 |
| Isoxazole Derivative (C5) | COX-2 | 0.85 µM | 41.82 |
| 1,3-dihydro-2H-indolin-2-one (4e) | COX-2 | 2.35 µM | Not Specified |
| 1,3-dihydro-2H-indolin-2-one (9h) | COX-2 | 2.422 µM | Not Specified |
Antiviral Research Modalities (In Vitro Studies)
The isoindole framework is present in compounds that exhibit a wide spectrum of antiviral activities against several human viruses. researchgate.netjmchemsci.com Research into isoindolinone derivatives has revealed potential inhibitory effects on various stages of the viral life cycle. researchgate.net For instance, certain halo-substituted isoindolinone analogues have shown efficacy against HIV, with EC50 values in the low micromolar range. researchgate.net More recently, rhodium(II)-catalyzed synthesis of novel isoindolinone derivatives produced compounds with demonstrated antiviral activity against the SARS-CoV-2 3CL protease (3CLpro), a crucial enzyme for viral replication. rsc.org Other studies on related indole (B1671886) structures have identified compounds that completely suppress the replication of the SARS-CoV-2 virus in vitro at concentrations around 52.0 μM. actanaturae.rucyberleninka.ru These findings highlight the potential of the isoindolinone scaffold as a basis for developing new antiviral agents, warranting investigation of this compound in this context.
| Compound Type | Virus Target | Activity Metric | Value |
|---|---|---|---|
| 3-halo-substituted isoindolinone | HIV-1 | EC50 | 3-5 µM |
| Indol-3-carboxylic acid derivative | SARS-CoV-2 | IC50 | 1.84 µM |
| Isoimperatorin | Influenza A (H1N1) | EC50 | 0.73 µM |
| 3-hydroxyisoindolinone derivative | SARS-CoV-2 3CLpro | Activity demonstrated; specific values not provided |
Enzyme Inhibitory Studies (e.g., Myeloperoxidase, Dipeptidyl Peptidase-4)
| Compound Type | Enzyme Target | Inhibition Metric (Ki/IC50) |
|---|---|---|
| Isoindolinone Derivative (2f) | hCA I | Ki: 16.09 nM |
| Isoindolinone Derivative (2f) | hCA II | Ki: 14.87 nM |
| Isoindoline-1,3-dione Derivative (I) | AChE | IC50: 1.12 µM |
| Isoindoline-1,3-dione Derivative (III) | BuChE | IC50: 21.24 µM |
| Isoindolin-1-one (B1195906) Derivative (5c) | Urease | IC50: 10.07 µM |
Dopamine (B1211576) Receptor Antagonism Research (In Vitro D4 Receptor)
Dopamine receptors are key targets in the treatment of neurological and psychiatric disorders. mdpi.com Several classes of compounds containing structures similar to isoindolinone have been investigated for their interaction with dopamine receptor subtypes. Specifically, indolin-2-one derivatives have been synthesized and evaluated as ligands for the D2-like receptor family (D2, D3, D4). In one study, a series of indolin-2-one derivatives showed remarkable affinity and selectivity for the D4 receptor, with one compound exhibiting a Ki value of 0.5 nM. nih.gov Other studies on different but related scaffolds have also identified ligands with high affinity for the D3 receptor and significant selectivity over the D2 receptor. frontiersin.orgnih.govresearchgate.net Given these precedents, the this compound structure presents an interesting candidate for investigation as a potential dopamine D4 receptor antagonist.
| Compound Type | Receptor Target | Affinity (Ki) | Selectivity |
|---|---|---|---|
| Indolin-2-one derivative (4c) | D4 | 0.5 nM | High selectivity for D4 |
| Indolyl carboxylic amide (14a) | D3 | 0.18 nM | 87-fold vs D2 |
| Indolyl carboxylic amide (14b) | D3 | 0.4 nM | 60-fold vs D2 |
| Benzamide scaffold (HY-3-24) | D3 | 0.67 nM | ~129-fold vs D2; inactive at D4 |
Other Investigated Biological Activities of Related Isoindolinone Scaffolds
The versatility of the isoindolinone scaffold is further demonstrated by its association with a multitude of other biological activities.
Anxiolytic Activity: The isoindole scaffold is found in compounds reported to have anxiolytic properties. researchgate.netjmchemsci.com Research into molecules developed from modifying quinolone antibiotics, which bear some structural similarities, has yielded compounds that are anxiolytic without causing sedation. nih.gov
Antimicrobial Activity: Numerous isoindolinone and isoindoline-1,3-dione derivatives have been synthesized and tested for antibacterial and antifungal activities. nih.gov They have shown promise against both Gram-positive and Gram-negative bacteria, including S. aureus, B. subtilis, and E. coli, with reported Minimum Inhibitory Concentrations (MIC) in the low microgram per milliliter range for some related compounds. derpharmachemica.com The mechanism is thought to involve the inhibition of cell growth by modulating a specific biomolecular target like an enzyme or DNA. derpharmachemica.com
Antioxidant Activity: The potential for isoindolinone derivatives to act as antioxidants has been assessed using various in vitro assays, such as ABTS and DPPH radical scavenging methods. researchgate.netnih.gov Studies show that different substituents on the isoindolinone ring can influence antioxidant capacity, with some compounds demonstrating moderate to significant activity. researchgate.netnih.gov
PARP-1 Inhibition: Poly (ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in DNA repair, and its inhibition is a successful strategy in cancer therapy. nih.govyoutube.com Recently, novel isoindolinone derivatives were identified as potent PARP-1 inhibitors with single-digit nanomolar potency, opening a new avenue for the therapeutic application of this scaffold. nih.gov
Histone Deacetylase (HDAC) Inhibition: HDACs are important epigenetic regulators and are validated targets for cancer treatment. mdpi.com Several research groups have designed and synthesized isoindolinone-based derivatives as potent HDAC inhibitors. nih.govnih.gov Some of these novel compounds demonstrated nanomolar IC50 values against HDAC1 and potent antiproliferative activities against various cancer cell lines, in some cases superior to clinically approved drugs. nih.gov
Advanced Research Perspectives and Future Directions
Development of Novel and Efficient Synthetic Strategies for Complex Analogs
The advancement of synthetic organic chemistry is crucial for creating complex analogs of 4-Nitro-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone to explore and optimize its structure-activity relationship (SAR). Future efforts will likely move beyond traditional methods to embrace more sophisticated and efficient strategies that allow for precise structural modifications and rapid library generation.
Modern synthetic approaches that could be applied include:
Transition Metal-Catalyzed Reactions: Methodologies such as rhodium(III)-catalyzed C-H activation and annulation provide efficient routes to construct diverse isoindolinone skeletons. acs.org These reactions enable the direct functionalization of otherwise inert C-H bonds, allowing for the introduction of novel substituents and the creation of complex, polycyclic analogs.
Cascade Reactions: Ring opening and ring closing cascade (ROCC) mechanisms, for instance using ortho-carboxyisoxazoles, offer an efficient pathway to synthesize functionalized isoindolinones under mild conditions. researchgate.net
Intramolecular Cycloadditions: The intramolecular Diels-Alder reaction has proven to be a powerful strategy for constructing the core isoindolinone moiety within complex natural product syntheses, a technique adaptable for creating intricate analogs. nih.gov
Divergent Synthesis: From common starting materials, divergent synthesis strategies can be employed by carefully adjusting catalysts or reaction conditions to rapidly generate structurally diverse molecules, which is essential for exploring a wide chemical space around the parent compound. researchgate.net
These advanced synthetic tools will be instrumental in building libraries of analogs with varied steric and electronic properties, facilitating the fine-tuning of potency, selectivity, and pharmacokinetic profiles.
Integration of High-Throughput Screening with Computational Methods for Lead Identification
To accelerate the discovery of new lead compounds based on the isoindolinone scaffold, the integration of high-throughput screening (HTS) with computational methods is an indispensable strategy. nih.gov This synergistic approach allows for the efficient sifting of vast chemical libraries to identify promising candidates for further development. researchgate.net
The workflow typically involves:
Virtual Screening (VS): Initially, large in-silico libraries are screened using computational tools. nih.gov Methods like molecular docking and pharmacophore modeling predict the binding affinity and interaction patterns of compounds against a specific biological target. researchgate.net This step filters out molecules unlikely to be active, significantly reducing the number of compounds for experimental testing.
High-Throughput Screening (HTS): The focused library of compounds prioritized by virtual screening is then subjected to HTS. drugtargetreview.com HTS campaigns utilize automated robotic systems to test millions of compounds against a biological target, measuring functional activity. dovepress.com This method is advantageous as it is driven by functional outcomes rather than predicted binding modes alone. drugtargetreview.com
Hit Confirmation and Prioritization: Data from HTS is analyzed to identify "hits." It is common practice to use orthogonal assays (different experimental methods) to re-screen initial hits to eliminate false positives. drugtargetreview.com The confirmed hits are then prioritized for the next stage of lead optimization based on their potency, selectivity, and other preliminary characteristics.
This integrated pipeline enhances the efficiency of the drug discovery process, reducing costs and time by focusing experimental resources on compounds with the highest probability of success. nih.govresearchgate.net
Co-crystallization Studies for High-Resolution Ligand-Target Interaction Analysis
A deep understanding of how a ligand binds to its target protein at an atomic level is fundamental for rational drug design. Co-crystallization followed by X-ray diffraction analysis is the gold-standard technique for obtaining this high-resolution structural information. mdpi.com For a compound like this compound, obtaining a co-crystal structure with its biological target (e.g., a PARP enzyme) would be a critical future goal.
The key benefits of this approach are:
Visualization of Binding Mode: It reveals the precise orientation of the inhibitor within the active site, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern binding affinity.
Structure-Based Drug Design (SBDD): The detailed 3D structural information allows medicinal chemists to design new analogs with modifications aimed at improving potency and selectivity by enhancing interactions with specific residues in the binding pocket.
Understanding Resistance Mechanisms: Co-crystal structures can also help elucidate mechanisms of drug resistance that may arise from mutations in the target protein, providing a blueprint for designing next-generation inhibitors that can overcome such resistance.
Beyond structural analysis, co-crystallization is also a technique used to improve the physicochemical properties of an active pharmaceutical ingredient (API), such as its solubility, stability, and dissolution rate, by combining it with a pharmaceutically acceptable coformer in the crystal lattice. mdpi.comnih.gov
Application of Advanced Biophysical Techniques for Molecular Interaction Characterization
To complement structural data from crystallography, a suite of advanced biophysical techniques is essential for a comprehensive characterization of the molecular interactions between this compound and its target. omicsonline.org These methods provide quantitative data on the binding thermodynamics, kinetics, and stoichiometry of the interaction in solution. nih.gov
| Technique | Primary Information Gained | Key Application |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Provides a complete thermodynamic profile of the binding event without labeling. |
| Surface Plasmon Resonance (SPR) | Binding Affinity (Kd), Association Rate (kon), Dissociation Rate (koff) | Measures real-time binding kinetics, crucial for understanding drug-target residence time. |
| Fluorescence Spectroscopy | Binding Affinity (Kd), Conformational Changes | A highly sensitive method to study binding and induced structural changes in the target protein. omicsonline.org |
| Nuclear Magnetic Resonance (NMR) | Structural details of ligand-protein complex in solution, identification of binding site | Provides atomic-level information on the interaction in a solution state, complementing solid-state crystal structures. omicsonline.org |
This table provides an illustrative summary of key biophysical techniques and their applications in characterizing molecular interactions.
By integrating data from these complementary techniques, researchers can build a holistic picture of the drug-target interaction, guiding more effective lead optimization. omicsonline.orgnih.gov
In Silico Predictive Toxicology and ADMET Modeling for Early-Stage Assessment
A major cause of failure in drug development is unfavorable pharmacokinetic properties or unforeseen toxicity. In silico computational methods for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are now integral to modern drug discovery for early-stage risk assessment. nih.govjapsonline.com Applying these models to this compound and its analogs would be a critical step in prioritizing candidates with a higher likelihood of clinical success.
Computational tools can predict a wide range of properties, including:
Absorption: Oral bioavailability, intestinal absorption, and Caco-2 permeability. tjnpr.org
Distribution: Plasma protein binding, blood-brain barrier penetration.
Metabolism: Prediction of metabolic sites by Cytochrome P450 enzymes.
Excretion: Likelihood of renal clearance.
Toxicity: Prediction of mutagenicity (Ames test), cardiotoxicity (hERG inhibition), hepatotoxicity, and skin sensitization. japsonline.com
| Predicted Property | Illustrative Value (Analog A) | Illustrative Value (Analog B) | Desired Trend |
| Aqueous Solubility (logS) | -3.5 | -2.8 | Higher |
| Caco-2 Permeability (nm/s) | 15 | 25 | Higher |
| hERG Inhibition (pIC50) | 5.2 | > 6.0 | Lower |
| Hepatotoxicity Probability | 0.75 | 0.30 | Lower |
This table provides a hypothetical comparison of predicted ADMET properties for two analogs, demonstrating how in silico modeling aids in candidate selection.
By identifying potential liabilities early, medicinal chemists can modify the chemical structure to mitigate these risks, for example, by blocking a site of metabolism or altering physicochemical properties to reduce off-target toxicity. nih.govresearchgate.net
Exploration of Unconventional Biological Targets and Pathways
The isoindolinone scaffold is versatile and not limited to a single class of biological targets. While the initial hypothesis for a given compound might be inhibition of a specific enzyme like PARP, a key future direction is to explore its potential against unconventional or novel targets. jocpr.com This broadens the therapeutic possibilities for the entire compound class.
Known biological targets for various isoindolinone derivatives include:
PARP Enzymes: Many isoindolinone-based compounds are potent PARP inhibitors used in cancer therapy. jocpr.com
Histone Deacetylases (HDACs): Novel isoindolinone derivatives have been developed as potent inhibitors of HDACs, another important target in oncology. nih.gov
Cereblon (CRBN): The well-known immunomodulatory drugs (IMIDs®) like thalidomide (B1683933) and its analogs feature an isoindolinone-related core and exert their effects by binding to the E3 ubiquitin ligase substrate receptor, Cereblon. nih.gov
Metabotropic Glutamate (B1630785) Receptors (mGluR1): Isoindolinone derivatives have been identified as antagonists for mGluR1, with potential applications in treating psychotic disorders. nih.gov
Carbonic Anhydrases: Certain novel isoindolinone derivatives have shown inhibitory activity against human carbonic anhydrase (hCA) isoenzymes. nih.gov
Future research could involve screening this compound and its analogs against a diverse panel of targets to uncover new biological activities and potentially repurpose the scaffold for entirely new therapeutic indications.
Leveraging Artificial Intelligence and Machine Learning in Compound Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and improving the quality of candidate compounds. mdpi.com These technologies can be applied at every stage of the discovery pipeline for compounds like this compound. nih.gov
Key applications of AI/ML in this context include:
Generative Design: AI models can design entirely new molecules (de novo design) that are predicted to be active against a specific target and possess favorable ADMET properties. mdpi.com This allows for the exploration of novel chemical space beyond human intuition.
Predictive Modeling: ML algorithms can be trained on existing data to build highly accurate models that predict biological activity, physicochemical properties, and toxicity, enabling faster and more accurate virtual screening. nih.gov
Retrosynthesis Planning: AI tools can analyze a complex target molecule and propose viable synthetic routes, significantly aiding chemists in the lab. researchgate.net
Data Analysis: In HTS and other large-scale experiments, AI can identify subtle patterns and structure-activity relationships from vast datasets that might be missed by traditional analysis.
By integrating AI and ML into the design-make-test-analyze cycle, the process of optimizing the isoindolinone scaffold can become more efficient and data-driven, ultimately increasing the probability of developing a successful drug candidate. springernature.comwiley.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-nitro-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone, and how can purity be optimized?
- Methodological Answer : Multi-step synthesis involving condensation of 2-pyridinylethylamine with nitro-substituted phthalic anhydride derivatives under reflux conditions (e.g., glacial acetic acid) is a viable approach . Purity optimization requires chromatographic separation (e.g., silica gel column chromatography) followed by recrystallization from polar aprotic solvents. Analytical techniques like HPLC with UV detection at 254 nm should confirm purity >98% .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Combine spectroscopic methods:
- 1H-NMR : Analyze aromatic proton signals (δ 7.32–8.35 ppm for pyridine and isoindolinone rings) and nitro group absence in exchangeable proton regions .
- X-ray crystallography : Resolve crystal packing and bond lengths (e.g., mean C–C bond length ~1.40 Å) to confirm stereoelectronic effects .
- Mass spectrometry : Validate molecular ion peaks ([M+H]+) with <2 ppm deviation from theoretical mass .
Q. What are the critical stability considerations during storage and handling?
- Methodological Answer : Store in sealed, light-resistant containers under inert atmosphere (argon) at 4°C. Monitor hydrolytic stability via periodic FT-IR analysis (e.g., absence of carbonyl peak shifts >5 cm⁻1). Avoid prolonged exposure to humidity (>60% RH) to prevent nitro group degradation .
Advanced Research Questions
Q. How does the nitro group influence the compound’s reactivity in catalytic hydrogenation studies?
- Methodological Answer : Design controlled hydrogenation experiments using Pd/C or Raney nickel under varying pressures (1–5 atm H₂). Monitor nitro-to-amine conversion via in situ Raman spectroscopy. Compare kinetics with non-nitro analogs to isolate electronic effects of the pyridinyl substituent .
Q. What computational strategies are effective for predicting intermolecular interactions with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., kinases or GPCRs). Parameterize the nitro group’s electron-withdrawing effects via DFT calculations (B3LYP/6-31G* level). Validate predictions with SPR (surface plasmon resonance) binding assays .
Q. How can contradictory spectroscopic data from different analytical platforms be resolved?
- Methodological Answer : Cross-validate discrepancies (e.g., conflicting NOESY vs. X-ray data) using dynamic NMR at variable temperatures (298–323 K) to assess conformational flexibility. For mass spectrometry anomalies, employ high-resolution Orbitrap systems to distinguish isobaric interferences .
Q. What experimental designs are optimal for studying surface adsorption in heterogeneous catalysis?
- Methodological Answer : Utilize quartz crystal microbalance (QCM) measurements to quantify adsorption on metal-oxide surfaces (e.g., TiO₂). Pair with XPS (X-ray photoelectron spectroscopy) to track nitro group reduction states under catalytic conditions. Control for solvent polarity effects using DMSO/water mixtures .
Emerging Research Directions
Q. What understudied properties (e.g., photophysical behavior) warrant investigation?
- Methodological Answer : Conduct time-resolved fluorescence spectroscopy to probe excited-state dynamics. Compare with TD-DFT simulations to identify charge-transfer transitions involving the nitro and pyridinyl moieties .
Q. How can isotopic labeling (e.g., 15N) enhance mechanistic studies of degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
